Evidence 1: Superior Selectivity of Irigenin for Bacterial HpIMPDH over Human hIMPDH2 vs. Clarithromycin
In a study evaluating its potential for *H. pylori* management, Irigenin demonstrated a favorable selectivity profile by potently inhibiting the bacterial enzyme HpIMPDH while largely sparing its human counterpart hIMPDH2. This contrasts with the standard antibiotic clarithromycin, which showed less desirable selectivity [1].
| Evidence Dimension | Selectivity for bacterial HpIMPDH over human hIMPDH2 enzyme inhibition |
|---|---|
| Target Compound Data | IC₅₀ (HpIMPDH) = 2.07 ± 1.90 µM; IC₅₀ (hIMPDH2) > 10 µM |
| Comparator Or Baseline | Clarithromycin: IC₅₀ (HpIMPDH) = 0.51 ± 0.58 µM; IC₅₀ (hIMPDH2) = 3.10 ± 2.10 µM |
| Quantified Difference | Irigenin shows >4.8-fold selectivity window (based on IC₅₀ ratio of hIMPDH2/HpIMPDH), whereas clarithromycin shows only ~6-fold selectivity window, but with higher absolute inhibition of human enzyme at lower concentrations. |
| Conditions | Enzymatic inhibition assay against HpIMPDH and hIMPDH2 |
Why This Matters
This matters for procurement because Irigenin offers a distinct, data-backed advantage in therapeutic window for *H. pylori* research over the clinical comparator clarithromycin, enabling studies focused on minimizing off-target human enzyme inhibition.
- [1] Amin A, et al. Irigenin, a novel lead from *Iris confusa* for management of *Helicobacter pylori* infection with selective COX-2 and HpIMPDH inhibitory potential. *Sci Rep*. 2022;12:11457. Table 2. View Source
